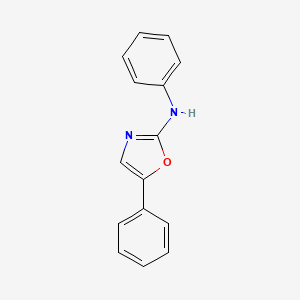
N,5-diphenyl-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW549390X is a dual inhibitor of firefly luciferase (FLuc) and vascular endothelial growth factor receptor 2 (VEGFR2). It is known for its ability to bind to the ATP pocket of FLuc through its aniline side chain, making it an ATP-competitive inhibitor. This compound has significant implications for FLuc reporter assays and is widely used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW549390X involves the formation of an aniline side chain that allows it to bind to the ATP pocket of FLuc. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of a benzimidazole-urea core .
Industrial Production Methods
Industrial production methods for GW549390X are not publicly available.
Chemical Reactions Analysis
Types of Reactions
GW549390X undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, leading to changes in the compound’s chemical structure.
Substitution: Substitution reactions involving the aniline side chain can modify the compound’s binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in the reactions involving GW549390X include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired chemical transformation and the target application .
Major Products Formed
The major products formed from the reactions of GW549390X depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
GW549390X has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLuc and VEGFR2, providing insights into the mechanisms of ATP-competitive inhibition.
Biology: Employed in cell-based assays to investigate the effects of FLuc and VEGFR2 inhibition on cellular processes.
Medicine: Potential applications in the development of therapeutic agents targeting FLuc and VEGFR2-related pathways.
Industry: Utilized in the development of FLuc reporter assays for high-throughput screening of potential drug candidates
Mechanism of Action
GW549390X exerts its effects by binding to the ATP pocket of FLuc through its aniline side chain, acting as an ATP-competitive inhibitor. This binding inhibits the activity of FLuc, preventing the conversion of luciferin to oxyluciferin and thereby reducing luminescence. Additionally, GW549390X inhibits VEGFR2, a key receptor involved in angiogenesis, by blocking its ATP-binding site. This dual inhibition mechanism makes GW549390X a valuable tool for studying both FLuc and VEGFR2-related pathways .
Comparison with Similar Compounds
Similar Compounds
GW632046X: Another dual inhibitor of FLuc and VEGFR2 with similar binding properties.
VEGFR2 Inhibitors: Compounds such as sorafenib and sunitinib that specifically target VEGFR2.
FLuc Inhibitors: Other FLuc inhibitors with different chemical structures and binding affinities
Uniqueness
GW549390X is unique due to its dual inhibition of both FLuc and VEGFR2, making it a versatile tool for studying multiple pathways simultaneously. Its ability to bind to the ATP pocket of FLuc through the aniline side chain sets it apart from other inhibitors with different binding mechanisms .
Properties
CAS No. |
135307-33-4 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N,5-diphenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)14-11-16-15(18-14)17-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
InChI Key |
HFICAVMUTYFODG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3 |
Synonyms |
N,5-diphenyl-1,3-oxazol-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


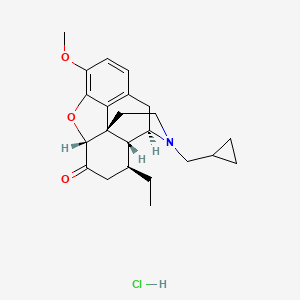



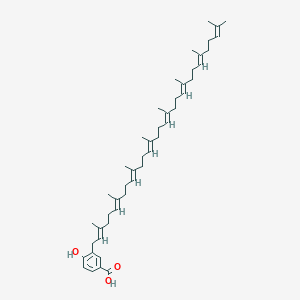
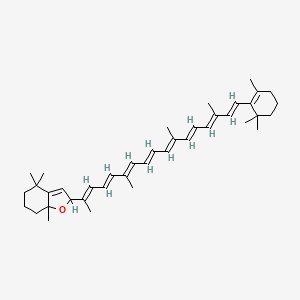
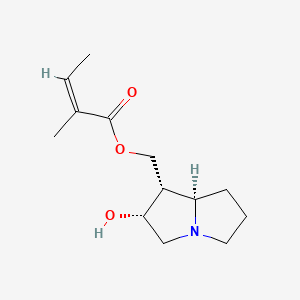
![[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1239404.png)
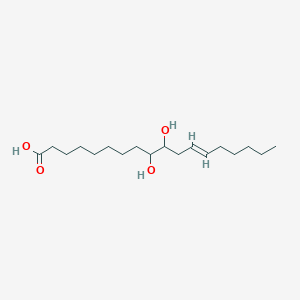
![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)
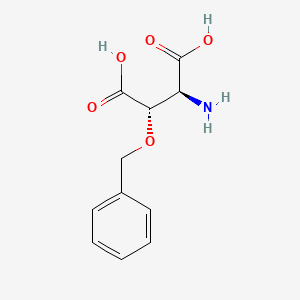


![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)
